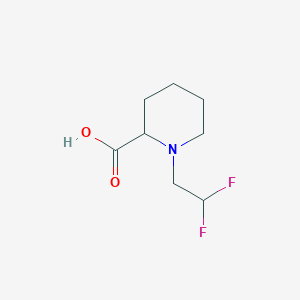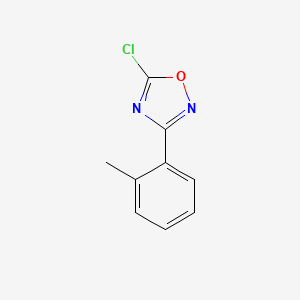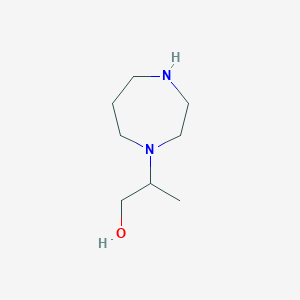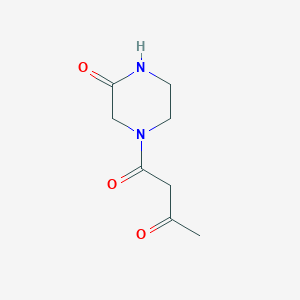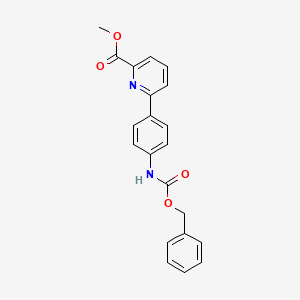
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate
Übersicht
Beschreibung
“Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate” is also known as “Methyl 6-(4-Cbz-aminophenyl)pyridine-2-carboxylate”. It has a molecular weight of 362.38 and a molecular formula of C21H18N2O4 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its IUPAC name is “methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate”. The structure includes a pyridine ring attached to a phenyl ring via an amide linkage .Physical and Chemical Properties Analysis
The compound has several notable properties. It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1. It has a rotatable bond count of 7 and a topological polar surface area of 77.5Ų. Its XLogP3 is 3.8 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- A study by Redda et al. (1992) explored the synthesis of methyl-substituted phenyl(pyridyl)carbonylamino-1,2,3,6-tetrahydropyridines, demonstrating their potential as anti-inflammatory and analgesic agents. This research highlights the medicinal chemistry applications of compounds similar to Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinate (Redda et al., 1992).
Synthesis of Pyridine and Fused Pyridine Derivatives
- Al-Issa (2012) conducted research on the synthesis of various pyridine derivatives, which included reactions that are closely related to the chemical structure of this compound. These derivatives have potential applications in the development of new pharmaceuticals (Al-Issa, 2012).
Aromatic Substitution Studies
- Abramovitch and Saha (1966) studied the homolytic phenylation of picolines, which is relevant to understanding the chemical properties and reactivity of this compound (Abramovitch & Saha, 1966).
Nuclear-Chemical Synthesis of Labeled Compounds
- Research by Shchepina et al. (2007) involved the synthesis of tritium-labeled phenyl-substituted picoline derivatives, which is significant for the development of radiolabeled compounds for medical imaging and diagnostic purposes (Shchepina et al., 2007).
Antitumor Agents Synthesis
- Agrawal et al. (1975) synthesized pyridine thiosemicarbazones with antineoplastic activity, demonstrating the potential of pyridine derivatives in cancer treatment. This research is related to the broader class of compounds that includes this compound (Agrawal et al., 1975).
Ultrasound-Assisted Synthesis and Antifungal Evaluation
- Nimbalkar et al. (2016) conducted research on the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones with promising antifungal activity. This study shows the application of similar compounds in developing new antifungal drugs (Nimbalkar et al., 2016).
Wirkmechanismus
Target of Action
It’s known that this compound is a pyridine derivative, and pyridine derivatives are often used in the synthesis of various pharmaceuticals due to their versatile reactivity .
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical reactions due to their versatile reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level can provide valuable insights into its therapeutic potential .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Eigenschaften
IUPAC Name |
methyl 6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-26-20(24)19-9-5-8-18(23-19)16-10-12-17(13-11-16)22-21(25)27-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINRBPYTMKVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


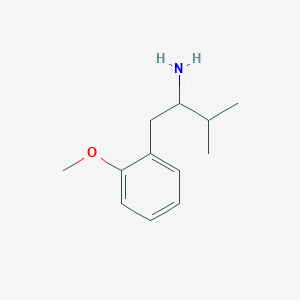

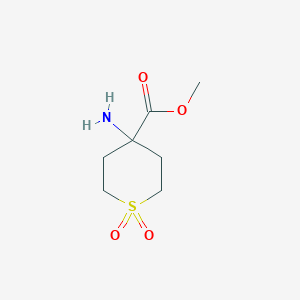

![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
